molecular formula C26H28N2O3S B12943188 Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate

Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate

Cat. No.: B12943188
M. Wt: 448.6 g/mol
InChI Key: NMUCUFFSUMRMBQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a benzo[b]thiophene core, which is a five-membered ring containing sulfur, fused with a benzene ring. The presence of various functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the benzo[b]thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Formation of the carboxamido group: This step involves the reaction of the amino group with a carboxylic acid derivative.

    Attachment of the phenethyl group: This can be achieved through Friedel-Crafts alkylation.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate undergoes various types of chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamido groups, leading to the formation of various derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate has a wide range of scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate involves its interaction with various molecular targets and pathways :

    NRF2 Activation: The compound activates the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress.

    Anti-inflammatory Activity: It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2 and subsequent expression of antioxidant and anti-inflammatory genes.

    Anticancer Activity: The compound induces apoptosis in cancer cells by modulating various signaling pathways, including the NF-κB pathway.

Comparison with Similar Compounds

Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate can be compared with other thiophene derivatives, such as :

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Tipepidine: An antitussive agent containing a thiophene nucleus.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6 g/mol

IUPAC Name

methyl 4-[2-[4-[(2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-2-methylphenyl]ethyl]benzoate

InChI

InChI=1S/C26H28N2O3S/c1-16-15-20(28-25(29)23-21-5-3-4-6-22(21)32-24(23)27)14-13-18(16)10-7-17-8-11-19(12-9-17)26(30)31-2/h8-9,11-15H,3-7,10,27H2,1-2H3,(H,28,29)

InChI Key

NMUCUFFSUMRMBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(SC3=C2CCCC3)N)CCC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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